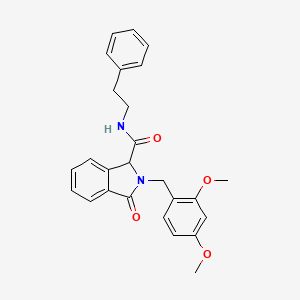
2-(2,4-dimethoxybenzyl)-3-oxo-N-(2-phenylethyl)isoindoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-isoindole-1-carboxamide is a complex organic compound with a unique structure that includes an isoindole core, phenylethyl group, and dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-isoindole-1-carboxamide typically involves multiple steps. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the isoindole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-isoindole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
2-[(2,4-Dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-isoindole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-isoindole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares the dimethoxyphenyl moiety and has similar synthetic routes.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone: Contains a similar aromatic structure and is used in similar applications.
Uniqueness
2-[(2,4-Dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-isoindole-1-carboxamide is unique due to its isoindole core, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C26H26N2O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl]-3-oxo-N-(2-phenylethyl)-1H-isoindole-1-carboxamide |
InChI |
InChI=1S/C26H26N2O4/c1-31-20-13-12-19(23(16-20)32-2)17-28-24(21-10-6-7-11-22(21)26(28)30)25(29)27-15-14-18-8-4-3-5-9-18/h3-13,16,24H,14-15,17H2,1-2H3,(H,27,29) |
InChI Key |
VMCGPAOHICETNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(C3=CC=CC=C3C2=O)C(=O)NCCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B11434367.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B11434372.png)
![(2E)-2-(4-methylbenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11434373.png)
![2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11434376.png)
![7-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11434380.png)
![5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one](/img/structure/B11434386.png)
![8-(2-methylphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11434390.png)
![N-(4-bromophenyl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11434408.png)
![7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11434410.png)
![2-(4-chloro-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B11434413.png)
![6-(5-bromo-2-fluorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11434420.png)
![1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B11434426.png)
![8-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11434433.png)
![2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B11434439.png)
